Deca-2,4,7-trienal
Description
Deca-2,4,7-trienal (CASRN 51325-37-2) is an aliphatic aldehyde with three conjugated double bonds (at positions 2, 4, and 7) in its 10-carbon chain. It is a key contributor to off-flavors in oxidized lipids, particularly in fish oils, where it imparts a "fishy" odor due to its low sensory threshold . This compound is formed via the oxidation of linolenic acid and is regulated in food applications with a maximum permitted level of 1 mg/kg under EFSA guidelines .
Properties
IUPAC Name |
deca-2,4,7-trienal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-2-3-4-5-6-7-8-9-10-11/h3-4,6-10H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXCNWISTVJVBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CC=CC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90867240 | |
| Record name | Deca-2,4,7-trienal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90867240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Orange liquid; Green, citrusy aroma | |
| Record name | 2,4,7-Decatrienal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1763/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble or insoluble in water, Soluble (in ethanol) | |
| Record name | 2,4,7-Decatrienal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1763/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.900-0.904 | |
| Record name | 2,4,7-Decatrienal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1763/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
51325-37-2 | |
| Record name | 2,4,7-Decatrienal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51325-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deca-2,4,7-trienal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90867240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Deca-2,4,7-trienal can be synthesized through several methods. One convenient synthesis involves the use of (Z)-hex-3-enol as a starting material, yielding (E,E,Z)-2,4,7-decatrienal in a 42% yield . The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired stereochemistry and yield.
Industrial Production Methods: In industrial settings, this compound can be produced through biotransformation processes. For example, enzymes from eggplant fruit can catalyze the biotransformation of distilled sunflower and linseed oils to produce this compound . This method is advantageous due to its regio- and stereospecificity, as well as its ability to produce natural aroma compounds efficiently.
Chemical Reactions Analysis
Types of Reactions: Deca-2,4,7-trienal undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of multiple double bonds and the aldehyde functional group.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form carboxylic acids.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various derivatives.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Applications in Food Science
-
Flavoring Agent :
- DTAL is utilized as a flavoring agent due to its potent aroma profile. It contributes to the sensory characteristics of various food products, enhancing their appeal. For example, it has been identified as a key component in the aroma of walnuts .
- Case Study : Research indicates that increasing concentrations of DTAL can intensify the walnut aroma significantly when used in flavor formulations .
-
Food Preservation :
- The compound's antimicrobial properties make it a candidate for use in food preservation. Its ability to inhibit microbial growth can extend the shelf life of perishable products.
Agricultural Applications
-
Biopesticide Development :
- DTAL has shown potential as a natural pesticide due to its insect-repellent properties. Its application can help in managing pest populations without relying on synthetic chemicals.
- Case Study : Studies have demonstrated that formulations containing DTAL effectively deter specific agricultural pests, contributing to sustainable farming practices.
- Plant Growth Regulation :
Flavor Chemistry and Sensory Analysis
Deca-2,4,7-trienal's role in flavor chemistry extends beyond mere aroma contribution; it interacts with other flavor compounds to create complex profiles.
| Compound | Description | Aroma Characteristics |
|---|---|---|
| Deca-2,4-dienal | Related aldehyde | Fatty, deep-fried |
| Nona-2,4-dienal | Shorter chain variant | Nutty |
| DTAL | Key flavor component | Fruity, nutty |
Safety and Regulatory Status
DTAL has been evaluated for safety by various regulatory bodies. The European Food Safety Authority (EFSA) has included it in assessments concerning flavoring substances used in food products . Its acceptance in food applications depends on thorough risk assessments ensuring consumer safety.
Mechanism of Action
The mechanism of action of deca-2,4,7-trienal involves its interaction with specific molecular targets and pathways. For instance, the compound is formed through the catalytic action of lipoxygenase on linoleic acid, resulting in the formation of 9-hydroperoxylinoleic acid, which is subsequently transformed by hydroperoxide lyase to this compound . This process highlights the complexity of enzyme-catalyzed reactions and the role of this compound in biological systems.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights structural distinctions and functional roles of Deca-2,4,7-trienal and analogous aldehydes:
Key Observations :
- Double Bond Configuration: this compound’s three conjugated double bonds enhance its reactivity and volatility compared to dienals (e.g., Deca-2(trans),4(trans)-dienal) or mono-enals (e.g., Dodec-2(trans)-enal). This structural feature lowers its odor threshold, making it potent even at trace levels .
- Regulatory Limits : this compound is more strictly regulated (1 mg/kg) than Deca-2(trans),4(trans)-dienal, which permits up to 20 mg/kg in certain food categories, reflecting differences in toxicity or flavor intensity .
Analytical and Regulatory Considerations
- Purity Requirements : Dodec-2(trans)-enal mandates higher purity (93%) compared to Deca-2(trans),4(trans)-dienal (89%), reflecting its sensitivity to impurities in flavor applications .
- Isomer-Specific Effects : The geometric isomerism in compounds like Deca-2(trans),4(trans)-dienal (trans-trans configuration) influences their flavor profiles, whereas this compound’s triple unsaturation drives its association with undesirable odors .
Biological Activity
Deca-2,4,7-trienal, a polyunsaturated aldehyde derived from marine diatoms, has garnered attention due to its significant biological activities. This compound is primarily associated with the marine environment, particularly in the context of its role in chemical signaling and ecological interactions. Below is a detailed examination of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure featuring multiple double bonds and an aldehyde functional group. This structural arrangement contributes to its reactivity and biological functions. It typically appears as a yellow to orange clear liquid .
Sources and Biosynthesis
The biosynthesis of this compound is linked to eicosapentaenoic acid (EPA) in marine diatoms such as Thalassiosira rotula. Research indicates that upon cell disruption or wounding, these diatoms can convert EPA into various reactive aldehydes, including this compound. This conversion involves lipoxygenase (LOX) pathways that facilitate the oxidative cleavage of fatty acids .
1. Inhibition of Copepod Egg Cleavage
One of the most notable biological activities of this compound is its ability to inhibit egg cleavage in copepods. Studies have shown that concentrations exceeding 0.5 mg/L are required for this inhibitory effect, which suggests a potential role in chemical defense mechanisms against herbivory in the marine ecosystem . The reactive nature of this compound allows it to act as a Michael acceptor, which can interfere with physiological processes in other marine organisms .
2. Genotoxicity Studies
This compound has been evaluated for genotoxicity in various studies. In vivo tests conducted on rats showed no significant increase in micronuclei formation after administration of the compound via oral or intraperitoneal routes. This indicates that this compound does not pose a genotoxic risk under the tested conditions . The absence of gene mutations in bacterial assays further supports its safety profile concerning genetic material integrity.
Case Study 1: Chemical Defense Mechanism
A study by Miralto et al. (1999) demonstrated that the presence of this compound in seawater could significantly affect copepod populations by inhibiting egg development. This finding highlights the ecological implications of this compound as a chemical deterrent against grazers .
Case Study 2: Biosynthetic Pathways
Research focusing on Thalassiosira rotula revealed that the production of this compound is closely linked to the availability of C20 fatty acids. The study showed that when EPA was added to the culture medium before cell disruption, there was a marked increase in the production of this compound compared to other fatty acids . This specificity underscores the importance of substrate availability in the biosynthetic pathways leading to reactive aldehyde formation.
Summary Table of Biological Activities
Q & A
Q. What analytical methods are most reliable for identifying and quantifying Deca-2,4,7-trienal in lipid oxidation studies?
Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) paired with solid-phase microextraction (SPME) is widely used due to its sensitivity in detecting volatile aldehydes like this compound. Calibration curves should be established using synthetic standards, and internal normalization with deuterated analogs (e.g., d₃-Decatriacontane) improves accuracy. Confirmatory techniques such as high-performance liquid chromatography (HPLC) with UV-Vis detection (λ = 230–280 nm) are recommended for cross-validation .
Q. How does the oxidative degradation of linolenic acid lead to this compound formation?
Methodological Answer: Linolenic acid undergoes autoxidation via a free-radical chain mechanism. Key intermediates include hydroperoxides at positions 9, 12, or 15, which decompose through β-scission to form this compound. To replicate this experimentally, use controlled oxygen exposure (e.g., 0.5–1.0 atm O₂) in lipid matrices at 40–60°C. Monitor reaction kinetics using peroxide value (PV) and thiobarbituric acid reactive substances (TBARS) assays .
Q. What are the regulatory thresholds for this compound in food products, and how do they influence experimental design?
Methodological Answer: The EFSA-set maximum allowable limit is 1 mg/kg in foodstuffs. Researchers must design dose-response studies to assess sensory thresholds (e.g., fishy off-flavor detection via sensory panels) and correlate them with GC-MS quantitation. Include negative controls (e.g., non-oxidized oils) and account for matrix effects (e.g., lipid composition, pH) .
Advanced Research Questions
Q. How can contradictory data on this compound’s stability under varying storage conditions be resolved?
Methodological Answer: Contradictions often arise from differences in experimental parameters (e.g., light exposure, antioxidant presence). Conduct accelerated stability studies using factorial design (e.g., 2³ design: temperature × light × humidity). Employ Arrhenius modeling to extrapolate degradation rates. For reproducibility, standardize protocols per ICH Q1A guidelines and validate with interlaboratory comparisons .
Q. What mechanistic insights explain this compound’s role in lipid peroxidation cascades?
Methodological Answer: this compound acts as a secondary oxidation product that propagates radical chains via allylic hydrogen abstraction. Use electron paramagnetic resonance (EPR) to detect radical intermediates in model systems (e.g., methyl linolenate in hexane). Isotopic labeling (¹³C or ²H at C4/C7) combined with NMR can track positional specificity in radical reactions .
Q. How do structural analogs of this compound (e.g., Dodec-2(trans)-enal) differ in their oxidative behavior?
Methodological Answer: Compare oxidation kinetics using competitive substrate experiments. For example, incubate equimolar mixtures of this compound and Dodec-2(trans)-enal in a lipid matrix and quantify product ratios via GC-MS. Molecular dynamics simulations (e.g., DFT calculations) can predict reactivity differences based on conjugation length and steric hindrance .
Q. What novel detection methods improve sensitivity for this compound in complex biological matrices?
Methodological Answer: Develop a derivatization protocol using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to enhance MS ionization efficiency. Couple with two-dimensional GC (GC×GC) to resolve co-eluting peaks in biological samples (e.g., plasma or tissue homogenates). Validate with spike-recovery experiments (≥85% recovery) and limit of detection (LOD) ≤ 0.1 ppb .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
